molecular formula C9H5BrN2O3 B8676123 7-bromo-5-nitroisoquinolin-1(2H)-one

7-bromo-5-nitroisoquinolin-1(2H)-one

Cat. No.: B8676123
M. Wt: 269.05 g/mol
InChI Key: GCWXNAJAMBYGDB-UHFFFAOYSA-N
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Description

7-Bromo-5-nitroisoquinolin-1(2H)-one is a halogenated and nitro-substituted isoquinolinone derivative. The bromine atom at position 7 and nitro group at position 5 impart distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

7-bromo-5-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrN2O3/c10-5-3-7-6(1-2-11-9(7)13)8(4-5)12(14)15/h1-4H,(H,11,13)

InChI Key

GCWXNAJAMBYGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Bromine at C7 (vs. The nitro group at C5 is strongly electron-withdrawing, reducing electron density in the ring compared to methyl or amino groups .
  • Saturation : Saturated C3-C4 bonds (e.g., in 3,4-dihydro derivatives) enhance conformational flexibility but reduce aromaticity, impacting π-π stacking interactions .

Physicochemical Properties

  • Solubility: Nitro groups reduce solubility in polar solvents compared to amino or hydroxyl analogs .
  • Thermal Stability: Bromine and nitro substituents increase molecular weight and may lower melting points relative to non-halogenated analogs (e.g., 5-bromo-1(2H)-isoquinolinone melts at ~218°C) .
  • Spectroscopic Data : NMR signals for C7 bromine and C5 nitro groups would appear downfield (δ 7.5–8.5 ppm for aromatic protons) .

Preparation Methods

Mechanistic Overview

This approach leverages the directing effects of substituents to achieve regioselectivity. Nitration introduces a nitro group at position 5, which subsequently directs bromination to the meta position (position 7).

Step 1: Nitration of Isoquinoline

  • Reagents : HNO₃/H₂SO₄ (concentrated, mixed acid).

  • Conditions : Low temperature (e.g., 0–5°C) to minimize side reactions.

  • Product : 5-Nitroisoquinoline.

  • Yield : ~70–85% (depending on reaction optimization).

Step 2: Bromination at Position 7

  • Reagents : N-Bromosuccinimide (NBS) or 1,2-Dibromo-1,2-dimethylhydrazine (DBH) in H₂SO₄.

  • Conditions : -30°C to -15°C to favor 7-bromination over 5- or 8-substitution.

  • Product : 7-Bromo-5-nitroisoquinoline.

  • Yield : ~60–75%.

Key Considerations

  • Directing Effects : The nitro group strongly deactivates the ring, directing electrophiles to meta positions.

  • Solvent : H₂SO₄ acts as both a solvent and catalyst, enhancing electrophilicity of the brominating agent.

Bromination Followed by Nitration

Mechanistic Overview

This method reverses the order, first introducing bromine at position 7, then directing nitration to position 5. Bromine’s ortho/para-directing nature complicates regioselectivity, requiring controlled conditions.

Step 1: Bromination of Isoquinoline

  • Reagents : NBS or DBH in H₂SO₄.

  • Conditions : -30°C to -15°C to achieve 7-bromination.

  • Product : 7-Bromoisoquinoline.

  • Yield : ~70–80%.

Step 2: Nitration at Position 5

  • Reagents : HNO₃/H₂SO₄.

  • Conditions : 0–5°C to minimize over-nitration.

  • Product : 7-Bromo-5-nitroisoquinoline.

  • Yield : ~50–65% (lower due to steric hindrance from bromine).

Challenges

  • Steric Effects : Bromine at position 7 may hinder nitration at position 5, reducing yields.

  • Byproducts : Competing nitration at positions 4 or 6 may occur.

Catalytic C–H Activation

Mechanistic Overview

Modern catalytic methods enable direct functionalization of C–H bonds, bypassing traditional electrophilic substitution limitations.

Example: Cp*Co(III)-Catalyzed Bromination

  • Reagents : N-Chloroamides (e.g., 4-NO₂C₆H₄NCl₂) as bromine sources.

  • Conditions : Ambient temperature, redox-neutral conditions.

  • Product : 7-Bromo-5-nitroisoquinolin-1(2H)-one.

  • Yield : ~70–80% (reported for analogous compounds).

Advantages

  • Mild Conditions : Avoids harsh acids/low temperatures.

  • Functional Group Tolerance : Compatible with nitro groups.

Comparative Analysis of Methods

Method Regioselectivity Yield Range Reaction Conditions References
Nitration → BrominationHigh (5 → 7)60–75%H₂SO₄, -30°C to -15°C
Bromination → NitrationModerate (7 → 5)50–65%H₂SO₄, 0–5°C
Cp*Co(III)-CatalyzedModerate70–80%Ambient, redox-neutral

Optimization Strategies

Reaction Temperature

  • Low Temperatures : Critical for minimizing over-bromination or nitration. For example, bromination at -15°C improves 7-selectivity.

Catalysts and Solvents

  • H₂SO₄ : Enhances electrophilicity of NBS/DBH, enabling bromination of deactivated aromatics.

  • Polar Aprotic Solvents : DMF or DMSO may improve solubility of intermediates.

Byproduct Management

  • Workup : Neutralization with NaHCO₃ or Na₂S₂O₃ to quench excess bromine .

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